4-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
Description
4-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
IUPAC Name |
4-chloro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12(2)13-3-5-14(6-4-13)17-11-24-19(21-17)22-18(23)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFGTJTVWEJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-isopropylphenyl)thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: 4-chlorobenzoic acid and 4-(4-isopropylphenyl)thiazol-2-amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against certain tumor cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microbial and cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
4-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chloro and 4-isopropylphenyl groups enhances its antimicrobial and anticancer properties compared to other thiazole derivatives .
Biological Activity
4-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chloro group and an isopropylphenyl substituent, contributing to its potential applications in medicinal chemistry. This article aims to provide an in-depth examination of its biological activity, focusing on antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The molecular formula of this compound is . The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen, which is known for its significant biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties . Studies suggest that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity and inhibition of key enzymes involved in cell wall synthesis.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Candida albicans | 15 μg/mL |
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungal pathogens. Its efficacy against fungi can be attributed to similar mechanisms as those observed in bacterial inhibition, including membrane disruption and interference with metabolic pathways critical for fungal survival.
Anticancer Properties
Emerging studies have highlighted the anticancer potential of this compound. Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. It has shown promising results in vitro against several cancer cell lines, including breast and lung cancer cells .
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast cancer) | 10 μM |
| A549 (lung cancer) | 8 μM |
| HeLa (cervical cancer) | 12 μM |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.
- Cancer Inhibition Research : In a controlled laboratory setting, the compound was tested on multiple cancer cell lines. Results showed significant inhibition of cell growth at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It inhibits enzymes critical for cell wall synthesis and metabolic functions in both bacteria and fungi.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways that lead to programmed cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions:
Thiazole ring formation : Condensation of 4-isopropylphenyl thiourea with α-bromoacetophenone derivatives under reflux (ethanol, 80°C, 6–8 hours).
Benzamide coupling : React the thiazole-2-amine intermediate with 4-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thiazole formation | 75–80 | 85% |
| Benzamide coupling | 85–90 | 92% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring (e.g., ¹H-NMR δ 7.8–8.1 ppm for aromatic protons) and benzamide linkage.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 397.08).
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) .
Q. What preliminary biological activities have been reported?
- Findings :
- In vitro cytotoxicity : IC₅₀ values of 12–25 µM against HeLa and MCF-7 cancer cell lines, suggesting moderate antiproliferative activity .
- Enzyme inhibition : 60–70% inhibition of topoisomerase II at 50 µM, comparable to etoposide .
Advanced Research Questions
Q. How can structural modifications improve potency while addressing solubility limitations?
- Methodology :
- SAR Analysis :
| Modification | Effect |
|---|---|
| Replace 4-Cl with -CF₃ | ↑ Enzyme affinity (IC₅₀: 8 µM) but ↓ solubility |
| Add PEGylated side chains | ↑ Solubility (logP from 3.5 → 2.1) with retained activity . |
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets in target enzymes .
Q. How to resolve contradictions in cytotoxicity data across studies?
- Case Study : Discrepancies in IC₅₀ values (e.g., 12 µM vs. >50 µM in MCF-7 cells):
- Variables to assess :
Cell culture conditions (e.g., serum concentration, hypoxia).
Assay duration (48 vs. 72 hours).
Batch purity (HPLC <90% may reduce activity) .
- Recommendation : Standardize protocols across labs and validate with orthogonal assays (e.g., apoptosis markers).
Q. What strategies optimize in vivo bioavailability for preclinical testing?
- Methodology :
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL).
- Pharmacokinetics : Monitor plasma half-life in rodent models; co-administer with CYP3A4 inhibitors to reduce metabolism .
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
